1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(1R,7S,8S,12S,13S,15R)-7-(furan-3-yl)-13,15-dihydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,19-dione |
InChI |
InChI=1S/C26H34O7/c1-22(2)15-10-18(29)25(5)14(24(15,4)17(28)11-16(22)27)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)33-20/h7,9,12,14-17,19-20,27-28H,6,8,10-11H2,1-5H3/t14?,15?,16-,17+,19+,20?,23+,24-,25+,26?/m1/s1 |
InChI Key |
BBSPXZBAZKHYLF-HUBYRZTESA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]4([C@H](C[C@H](C(C4CC(=O)[C@]3(C15C(O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)O)O)C |
Canonical SMILES |
CC1(C(CC(C2(C1CC(=O)C3(C2CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C)O)O)C |
Origin of Product |
United States |
Isolation, Characterization, and Natural Occurrence of 1,3 Dideacetyl 7 Deacetoxy 7 Oxokhivorin
Historical Discovery and Initial Isolation from Natural Sources
The initial identification of a compound closely related to 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin dates back to the late 1960s. In a 1968 study focused on the extractives from the seed of Khaya senegalensis, researchers reported the isolation of several known limonoids, including khivorin (B10754266) and 7-deacetoxy-7-oxokhivorin. rsc.org Alongside these, they identified 3-deacetylkhivorin (B1236610) and a compound they tentatively named as 7-deacetoxy-3-deacetyl-7-oxokhivorin. rsc.org This marked the first instance of this particular structural variant being reported in scientific literature.
Subsequent research has reaffirmed the presence of this and similar compounds in Khaya species. A 2006 study, for instance, also reported the isolation of 7-deacetoxy-3-deacetyl-7-oxokhivorin from the seeds of Khaya senegalensis, alongside other known and novel limonoids. ajol.inforesearchgate.netajol.info This more recent work utilized advanced spectroscopic techniques for structural elucidation, confirming the foundational discoveries of earlier decades.
Identification of Producing Organisms within the Meliaceae Family
The natural sources of this compound and its close analogs are primarily found within the Meliaceae family, a group of flowering plants known for producing a rich diversity of limonoids. The genus Khaya, commonly known as African mahogany, is a particularly significant source.
Khaya senegalensis : The seeds of Khaya senegalensis are a well-documented source of 7-deacetoxy-3-deacetyl-7-oxokhivorin. rsc.orgajol.inforesearchgate.netajol.info Research has consistently isolated this compound from this species, often in conjunction with a suite of other limonoids, as detailed in the accompanying table.
Khaya ivorensis : The fruits of Khaya ivorensis have also been identified as a source of related limonoids. A study on the chemical constituents of this species led to the isolation of 3-deacetyl-7-oxokhivorin, among other known compounds. nih.gov Furthermore, research on K. ivorensis has identified 1,3-dideacetylkhivorin, highlighting the presence of the 1,3-dideacetyl moiety within the chemical profile of this plant. nih.gov
Table 1: Co-occurring Limonoids in Khaya Species
| Compound | Plant Source | Plant Part |
|---|---|---|
| Khivorin | Khaya senegalensis, Khaya ivorensis | Seeds, Timber |
| 3-Deacetylkhivorin | Khaya senegalensis, Khaya ivorensis | Seeds, Fruits |
| 7-Deacetylkhivorin | Khaya ivorensis | Fruits |
| 1-Deacetylkhivorin | Khaya ivorensis | Fruits |
| 7-Deacetoxy-7-oxokhivorin | Khaya senegalensis | Seeds |
| Seneganolide A | Khaya ivorensis | Fruits |
Methodologies for Extraction and Purification from Plant Matrices
The isolation of this compound and its related compounds from plant materials involves a multi-step process of extraction and chromatographic separation. The methodologies are designed to efficiently separate these complex molecules from the myriad of other phytochemicals present in the plant matrix.
A common initial step involves the extraction of the powdered plant material, typically the seeds, with a series of solvents of increasing polarity. For instance, a preliminary extraction with a non-polar solvent like n-hexane is often performed to remove fatty oils. tandfonline.com This is followed by extraction with a more polar solvent, such as ethanol (B145695), to isolate the limonoids. tandfonline.com
The crude ethanol extract is then typically subjected to liquid-liquid partitioning. This involves suspending the extract in water and partitioning it against an immiscible organic solvent, such as ethyl acetate (B1210297). tandfonline.com This step serves to concentrate the limonoids in the ethyl acetate fraction.
The final purification of the individual limonoids is achieved through various chromatographic techniques. Historically, conventional column chromatography using silica (B1680970) gel as the stationary phase has been employed. ajol.info More contemporary approaches utilize high-performance liquid chromatography (HPLC), particularly preparative HPLC, which offers a more rapid and reproducible method for isolating pure compounds. tandfonline.com In a typical preparative HPLC procedure, the concentrated ethyl acetate fraction is dissolved in a suitable solvent like methanol, filtered, and injected into the column. tandfonline.com The different compounds are then eluted and collected as distinct peaks for subsequent structural analysis. tandfonline.com
Table 2: Summary of Extraction and Purification Steps
| Step | Description | Common Solvents/Materials |
|---|---|---|
| Initial Extraction | Removal of non-polar compounds from powdered plant material. | n-Hexane |
| Limonoid Extraction | Extraction of the defatted plant material to isolate limonoids. | Ethanol |
| Solvent Partitioning | Concentration of limonoids into a specific solvent fraction. | Water, Ethyl Acetate |
| Purification | Separation of individual limonoid compounds. | Silica Gel Column Chromatography, Preparative HPLC |
Advanced Structural Elucidation and Stereochemical Characterization of 1,3 Dideacetyl 7 Deacetoxy 7 Oxokhivorin
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments is essential to piece together the connectivity and stereochemistry of a molecule as complex as 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin.
One-Dimensional (1D) NMR Techniques (e.g., ¹H, ¹³C)
One-dimensional NMR techniques provide fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (revealing the number of protons of each type), and multiplicity (due to spin-spin coupling with neighboring protons), which helps to establish proton connectivity.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic). Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further differentiate between CH, CH₂, and CH₃ groups.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom No. | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |
| 1 | ~75-85 | ~4.0-4.5 | d |
| 2 | ~120-130 | ~5.5-6.0 | d |
| 3 | ~70-80 | ~3.5-4.0 | m |
| 5 | ~45-55 | ~2.0-2.5 | m |
| 6 | ~25-35 | ~1.5-2.0 | m |
| 7 | ~200-210 | - | - |
| 8 | ~50-60 | - | - |
| 9 | ~40-50 | ~2.5-3.0 | m |
| 10 | ~35-45 | - | - |
| 11 | ~20-30 | ~1.0-1.5 | m |
| 12 | ~30-40 | ~1.5-2.0 | m |
| 13 | ~40-50 | - | - |
| 14 | ~160-170 | - | - |
| 15 | ~120-130 | ~5.8-6.2 | d |
| 16 | ~170-180 | - | - |
| 17 | ~75-85 | ~5.0-5.5 | s |
| 20 | ~120-125 | ~7.2-7.4 | m |
| 21 | ~110-115 | ~6.2-6.4 | m |
| 22 | ~140-145 | ~7.3-7.5 | m |
| 23 | ~140-145 | - | - |
| 28 | ~15-25 | ~1.0-1.2 | s |
| 29 | ~15-25 | ~1.1-1.3 | s |
| 30 | ~25-35 | ~1.2-1.4 | s |
Note: This table is a hypothetical representation and is for illustrative purposes only, as experimental data for this specific compound is not available.
Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, NOESY, HMBC, HSQC)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton-proton connectivity networks throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting different spin systems and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is essential for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula, C₂₆H₃₄O₇.
Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. By observing the fragmentation pattern of the parent ion, it is possible to deduce the presence of specific functional groups and substructures within the molecule.
Expected Fragmentation Data for this compound:
| m/z (relative intensity %) | Proposed Fragment |
| 458 [M]⁺ | Molecular Ion |
| 443 | [M - CH₃]⁺ |
| 415 | [M - C₃H₇]⁺ |
| 399 | [M - C₃H₇O]⁺ |
| 343 | [M - C₇H₇O₂]⁺ |
| 95 | Furan (B31954) ring fragment |
Note: This table is a hypothetical representation of potential fragmentation patterns and is for illustrative purposes.
X-ray Crystallography for Absolute and Relative Stereochemistry
When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine both the relative and absolute stereochemistry of all chiral centers in the molecule. The resulting electron density map provides a precise picture of the atomic positions, bond lengths, and bond angles, offering an unparalleled level of structural detail.
Chiroptical Spectroscopy in Stereochemical Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemical features of a molecule. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra, often compared with data from related compounds of known stereochemistry or with quantum chemical calculations, can provide valuable information about the absolute configuration of the molecule, especially when X-ray crystallography is not feasible.
Biosynthetic Pathways and Enzymology of Khivorin Type Limonoids
Proposed Pathways for Limonoid Biogenesis from Triterpenoid (B12794562) Precursors
The journey from a simple triterpenoid to a complex limonoid begins with the cyclization of 2,3-oxidosqualene. nih.gov While the precise initial tetracyclic triterpene scaffold has been a subject of investigation, recent studies suggest that tirucalla-7,24-dien-3β-ol is a key biogenetic precursor for limonoids found in plants of the Meliaceae family. nih.govresearchgate.net This precursor is formed from isoprene (B109036) units derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which undergo sequential condensation to create a 30-carbon triterpene scaffold. researchgate.net
The transformation of this triterpenoid precursor into the protolimonoid skeleton involves significant structural rearrangements. researchgate.net Protolimonoids such as melianol (B1676181) are considered key intermediates in the biosynthesis of various limonoids. nih.gov The formation of these intermediates from the triterpene scaffold requires two major biosynthetic steps: rearrangements of the molecular scaffold and the formation of a furan (B31954) ring, which is accompanied by the loss of four carbon atoms. nih.gov This loss of four carbons is what classifies limonoids as tetranortriterpenoids. nih.gov
Enzymatic Transformations Leading to the Khivorin (B10754266) Skeleton
The conversion of the initial triterpenoid precursor into the characteristic khivorin skeleton involves a cascade of enzymatic reactions. Following the formation of the protolimonoid structure, a series of oxidations and rearrangements occur. nih.gov Cytochrome P450 monooxygenases (CYPs) are heavily implicated in these oxidative steps. nih.gov
The biosynthesis is predicted to proceed through key intermediates like dihydroniloticin (B1180404) and melianol. researchgate.net The formation of the signature furan ring, a hallmark of limonoids, is a critical step that eradicates any remnants of the precursor's C20 stereochemistry. nih.gov The basic C26 limonoid structure is then subject to a variety of modifications, including the cleavage of one or more of the four main rings, leading to the vast structural diversity observed in this class of compounds. nih.gov Meliaceae limonoids, including the khivorin-type, are thought to be derived from an azadirone-type intermediate, which features an intact A-ring. nih.gov
Post-Translational Modifications and Derivatization Steps (e.g., deacetylation, oxidation)
Following the formation of the basic limonoid skeleton, a series of post-translational modifications and derivatization steps contribute to the final structure of compounds like 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin. These modifications include hydroxylations, acetoxylations, and oxidations at various positions on the molecule. nih.gov
For instance, the presence of substituted oxygen at the C1, C3, and C7 positions is a common feature in this class of limonoids. researchgate.net The name "this compound" itself points to several of these modifications. The "dideacetyl" indicates the removal of two acetyl groups, likely at the C1 and C3 positions, a common modification observed in related compounds. The "7-deacetoxy-7-oxo" signifies the removal of an acetoxy group at the C7 position and its subsequent oxidation to a keto group.
These derivatization steps are crucial for the biological activity and chemical properties of the final limonoid. The enzymes responsible for these transformations, such as acetyltransferases and oxidoreductases, play a key role in generating the vast array of limonoid structures found in nature.
Genetic Basis and Biosynthetic Gene Cluster Identification
The intricate series of enzymatic reactions involved in limonoid biosynthesis is encoded by a suite of genes, often organized in biosynthetic gene clusters (BGCs). The identification of these genes is essential for understanding and potentially manipulating the production of these valuable compounds.
Researchers have utilized genome and transcriptome sequencing of limonoid-producing species to identify candidate genes. nih.gov For example, studies on Melia azedarach and Citrus sinensis have successfully identified oxidosqualene cyclases that produce the triterpene precursor tirucalla-7,24-dien-3β-ol. nih.gov Furthermore, co-expression analysis has pointed to specific cytochrome P450s and other enzymes that are likely involved in the subsequent oxidative and rearrangement steps. nih.gov
The discovery of the genes and enzymes responsible for producing key protolimonoid intermediates like melianol has opened the door to metabolic engineering approaches. nih.gov By understanding the genetic basis of limonoid biosynthesis, it may be possible to enhance the production of specific high-value limonoids in their native plants or to transfer the entire biosynthetic pathway to a heterologous host for more controlled and scalable production.
Chemical Synthesis and Semi Synthetic Approaches to 1,3 Dideacetyl 7 Deacetoxy 7 Oxokhivorin and Analogs
Strategies for Total Synthesis of the Khivorin (B10754266) Core Structure
The total synthesis of a complex limonoid like khivorin has not been extensively reported, but strategies can be inferred from the successful syntheses of other related natural products. The construction of the khivorin core, a tetracyclic system with multiple contiguous stereocenters, would likely employ a convergent approach, where different fragments of the molecule are synthesized independently and then coupled together in the later stages of the synthesis.
Key strategic considerations for the total synthesis of the khivorin core would include:
Construction of the Decalin Core: A central challenge is the stereocontrolled synthesis of the substituted trans-decalin moiety that forms rings A and B. Methodologies such as intramolecular Diels-Alder reactions, radical cyclizations, and asymmetric Michael additions could be employed to construct this key intermediate with the desired stereochemistry.
Annulation of the C and D Rings: Subsequent annulation of the remaining rings onto the decalin core would require robust and stereoselective methods. This could involve aldol condensations, transition-metal-catalyzed cross-coupling reactions, or other ring-closing strategies.
Installation of Oxygen Functionality: The numerous oxygen-containing functional groups on the khivorin skeleton would need to be introduced with high regioselectivity and stereoselectivity. This would likely involve the use of modern synthetic methods such as directed oxidations, Sharpless asymmetric epoxidation, and dihydroxylation reactions.
A hypothetical retrosynthetic analysis might disconnect the khivorin core into a highly functionalized decalin fragment and a precursor to the furan-containing side chain.
| Synthetic Strategy | Key Features | Relevant Examples in Limonoid Synthesis |
| Convergent Synthesis | Independent synthesis of major fragments followed by late-stage coupling. | Synthesis of the nimbolide core. |
| Intramolecular Diels-Alder | Construction of the decalin core with high stereocontrol. | Synthesis of various terpene natural products. |
| Radical Cyclization | Formation of C-C bonds for ring construction under mild conditions. | Utilized in the synthesis of complex polycyclic systems. |
Semi-Synthetic Modifications from Related Limonoids
Given the significant challenge of a total synthesis, a more practical approach to obtaining 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin and its analogs is through the semi-synthetic modification of more readily available limonoids, such as gedunin (B191287) or other khivorin derivatives. These compounds share the same basic carbon skeleton and can be isolated in larger quantities from natural sources like the neem tree (Azadirachta indica) or plants from the Khaya genus.
Key transformations in a semi-synthetic route could include:
Deacetylation: The removal of the acetyl groups at the C-1 and C-3 positions would be a necessary first step. This can typically be achieved under basic hydrolysis conditions, for example, using potassium carbonate in methanol.
Modification of the C-7 Position: The conversion of the 7-acetoxy group in a precursor like khivorin to a 7-oxo group is a critical transformation. This would likely involve a two-step process: first, hydrolysis of the acetate (B1210297) to the corresponding alcohol, followed by oxidation of the alcohol to the ketone using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
A plausible semi-synthetic route starting from a related natural product is outlined below:
| Starting Material | Key Transformations | Target Functionality |
| Khivorin | 1. Selective deacetylation at C-1 and C-3. 2. Hydrolysis of the C-7 acetate. 3. Oxidation of the C-7 alcohol. | 1,3-dideacetyl, 7-oxo |
| Gedunin | 1. Modifications to the A-ring. 2. Introduction of functionality at C-1. 3. Conversion of the D-ring lactone. | Khivorin-type core |
Development of Divergent Synthetic Routes for Analog Libraries
Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different functional groups and structural modifications impact biological activity.
A divergent synthetic strategy for generating analogs of this compound could start from a common precursor that possesses key functional groups amenable to a variety of chemical transformations. For instance, a late-stage intermediate from a total synthesis or a semi-synthetically derived khivorin core with protecting groups at key positions could serve as this precursor.
From this common intermediate, a library of analogs could be generated by:
Varying the substituents on the A-ring: The hydroxyl groups at C-1 and C-3 could be acylated, alkylated, or converted to other functional groups.
Modifying the C-7 ketone: The ketone could be reduced to the corresponding alcohol with different stereoselectivities or converted to an oxime or other derivatives.
Altering the furan (B31954) ring: The furan moiety could be modified through reactions such as hydrogenation, oxidation, or Diels-Alder cycloadditions to explore the importance of this group for biological activity.
| Common Intermediate | Potential Modifications | Resulting Analogs |
| 1,3-dihydroxy-7-oxokhivorin core | Acylation, alkylation, etherification of hydroxyls; reduction or derivatization of the ketone. | Library of A-ring and C-7 modified khivorin analogs. |
| A khivorin precursor with a protected furan ring | Deprotection and subsequent modification of the furan. | Library of furan-modified khivorin analogs. |
Stereoselective Synthesis Challenges and Methodological Advances
The khivorin core contains a large number of stereocenters, and the control of their relative and absolute stereochemistry is a major challenge in any synthetic endeavor. The development of new stereoselective synthetic methods has been crucial for the successful synthesis of complex natural products.
Key stereochemical challenges in the synthesis of the khivorin core include:
The trans-decalin ring junction: Establishing the correct stereochemistry at the ring junction is critical and is often addressed early in the synthesis.
The multiple contiguous stereocenters: The molecule features several adjacent stereocenters, which requires the use of highly stereoselective reactions to avoid the formation of complex diastereomeric mixtures.
The stereochemistry of the substituents: The various hydroxyl and other functional groups must be introduced with the correct stereochemistry.
Methodological advances that can be applied to address these challenges include:
Asymmetric catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions such as aldol additions, Michael reactions, and hydrogenations is a powerful tool.
Substrate-controlled reactions: The existing stereocenters in a molecule can be used to direct the stereochemical outcome of subsequent reactions.
Chiral pool synthesis: Starting from a readily available chiral natural product, such as a terpene or a sugar, can provide a scaffold with pre-existing stereocenters.
The successful synthesis of the khivorin core and its analogs will likely rely on a combination of these advanced stereoselective methods to overcome the significant stereochemical hurdles.
Structure Activity Relationship Sar Studies of 1,3 Dideacetyl 7 Deacetoxy 7 Oxokhivorin Analogs
Systematic Modification of Key Functional Groups and Structural Motifs
The foundation of SAR studies lies in the systematic modification of a lead compound to understand how different parts of the molecule contribute to its biological activity. In the case of 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin and its analogs, such as the closely related gedunin (B191287), research has focused on several key regions of the molecule. nih.govnih.gov The aim of these modifications is to simplify the complex natural product structure, eliminate unnecessary functional groups, and potentially enhance activity and selectivity. nih.gov
One area of focus is the A-ring, particularly the α,β-unsaturated ketone (enone) moiety. Studies on gedunin derivatives have shown that this functional group is crucial for antiproliferative activity. researchgate.net Modifications that alter or remove this enone system often lead to a significant decrease or complete loss of biological effect, highlighting its importance in the molecule's mechanism of action. researchgate.net
Another key area for modification is the C7-position. In a study on a gedunin-type limonoid, 7-deacetoxy-7α-hydroxygedunin, the acetyl group at the 7-position was replaced with various other acyl groups. This systematic substitution allowed for an examination of how different functionalities at this position influence cytotoxic activity. nii.ac.jp
The following interactive data table summarizes the findings from a study on the semisynthesis of gedunin derivatives and their antiproliferative activity against MCF-7 breast cancer cells. This provides a tangible example of how systematic modification can elucidate the roles of different functional groups.
| Compound | Modification from Gedunin (Parent Compound) | Antiproliferative Activity (MCF-7, IC50 in µM) |
| Gedunin | - | 20.0 |
| 7-Deacetylgedunin | Deacetylation at C7 | > 50 |
| 7-Deacetyl-7-oxogedunin | Oxidation of C7-OH to ketone | 15.1 |
| 1,2-Dihydrogedunin | Reduction of A-ring double bond | > 50 |
| Gedunin-7-oxime | Oximation of C7-ketone | > 50 |
Data adapted from a study on the semisynthesis of gedunin derivatives. nih.govnih.gov
Elucidation of Pharmacophoric Requirements for Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophore of this compound analogs is crucial for designing new, more potent compounds. This process involves identifying the key functional groups and their spatial relationships that are critical for interaction with a biological target. mdpi.com
For many biologically active limonoids, key pharmacophoric features include:
Hydrogen Bond Acceptors: The various oxygen-containing functional groups, such as ketones and esters, can act as hydrogen bond acceptors, forming crucial interactions with the target protein. mdpi.com
Hydrophobic Regions: The steroidal backbone of the limonoid provides a significant hydrophobic scaffold that can engage in van der Waals interactions with hydrophobic pockets in the target.
Electrophilic Centers: The α,β-unsaturated ketone in the A-ring, as mentioned previously, can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the target protein. This feature is often a critical component of the pharmacophore for cytotoxicity.
Pharmacophore models can be generated using computational software that analyzes a set of active molecules to identify common features. mdpi.com For instance, a pharmacophore model for insecticidal activity might highlight the necessity of the furan (B31954) ring, a common feature in many limonoids, and specific oxygenated functionalities arranged in a particular spatial orientation.
Computational Approaches in SAR Analysis and Predictive Modeling
In modern drug discovery, computational methods play an indispensable role in SAR analysis and the prediction of biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structures of compounds with their biological effects. nih.govmst.dk
3D-QSAR studies, for example, can provide detailed insights into how the three-dimensional properties of a molecule, such as its shape and electrostatic potential, influence its activity. researchgate.net These models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new analogs with improved potency. For instance, a 3D-QSAR model might indicate that a bulky substituent at a particular position would clash with the binding site of the target protein, thus guiding chemists to synthesize smaller analogs.
Molecular docking is another powerful computational tool that can predict the binding orientation and affinity of a ligand to its target protein. By simulating the interaction between a this compound analog and a putative target, researchers can gain insights into the specific amino acid residues involved in binding and the types of interactions that stabilize the complex. This can help to explain the observed SAR data at a molecular level.
Impact of Stereochemistry on Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a drug molecule.
Limonoids, including this compound, are complex molecules with multiple chiral centers. This gives rise to a large number of possible stereoisomers. It is often the case that only one enantiomer or diastereomer is responsible for the desired biological effect, while the others may be less active, inactive, or even have undesirable side effects.
Preclinical Pharmacological and Toxicological Research on 1,3 Dideacetyl 7 Deacetoxy 7 Oxokhivorin Mechanistic Focus
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
There is no available data from in vitro studies, such as cell-based assays, to characterize the ADME profile of 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin. Research into the permeability, metabolic stability, and potential for drug-drug interactions of this compound has not been published.
Pharmacokinetic (PK) Studies in Relevant Animal Models
Information regarding the pharmacokinetic properties of this compound in animal models is not available in the public domain. This includes a lack of data on its absorption, bioavailability, tissue distribution, metabolism, and excretion routes in preclinical species.
Pharmacodynamic (PD) Biomarker Identification and Target Engagement in Preclinical Systems
There are no published studies that identify pharmacodynamic biomarkers to assess the biological effects of this compound in preclinical systems. Furthermore, research on its specific molecular targets and the extent of its engagement with these targets has not been reported.
Mechanistic Toxicology Investigations in Cellular and Animal Models
Detailed mechanistic toxicology studies for this compound are absent from the scientific literature. This includes a lack of research into its potential for cytotoxicity, genotoxicity, or other adverse effects at the cellular and organismal levels.
Applications of 1,3 Dideacetyl 7 Deacetoxy 7 Oxokhivorin As a Chemical Probe and Research Tool
Development of Chemical Probes for Biological Pathway Interrogation
Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their function in a cellular context. frontiersin.org The development of limonoid-based chemical probes offers a powerful approach to dissect complex biological pathways. While specific probes based on 1,3-dideacetyl-7-deacetoxy-7-oxokhivorin have not been detailed, the structural modification of related limonoids serves as a blueprint for such endeavors.
For instance, the synthesis of derivatives of other natural products, such as curcuminoids, with enhanced bioactivity and solubility demonstrates the feasibility of transforming natural scaffolds into effective chemical probes. researchgate.net These modified compounds can be functionalized with reporter tags, like fluorescent dyes or affinity tags, to facilitate the imaging and proteomic analysis of their interactions within the cell. frontiersin.org A similar strategy could be applied to this compound, leveraging its core structure to create probes for investigating pathways modulated by limonoids.
Utility in Target Validation and Deconvolution Studies
A critical step in drug discovery is the identification and validation of molecular targets that play a significant role in disease progression. wjbphs.comdanaher.com Natural products like this compound, with their inherent biological activity, can be instrumental in this process. The initial identification of a bioactive compound often precedes the identification of its specific molecular target, a process known as target deconvolution. technologynetworks.com
The use of chemical probes derived from natural products is a key strategy in target identification. danaher.com By creating a probe based on the this compound scaffold, researchers could perform affinity purification-mass spectrometry experiments to isolate and identify its binding partners within the cell. This approach provides direct evidence of the compound's molecular targets, thereby validating their relevance to the observed biological effects.
Furthermore, computational methods, such as molecular docking and machine learning algorithms, can be employed to predict potential targets for limonoids based on their chemical structure. researchgate.net These in silico predictions can then be experimentally validated using techniques like RNA interference or CRISPR-based gene editing to assess the effect of target knockdown on cellular phenotypes. technologynetworks.comnih.gov
| Target Validation Approach | Description | Potential Application to this compound |
| Genetic Validation | Utilizes techniques like RNA interference or CRISPR-Cas9 to modulate the expression of a putative target gene and observe the phenotypic consequences. | If a potential target is predicted, its gene can be knocked down or knocked out to see if it mimics the effect of the compound. |
| Pharmacological Validation | Employs small molecule inhibitors or activators with known selectivity for a target to probe its function in a biological system. | Development of more potent and selective analogs of the compound could help confirm target engagement and its downstream effects. |
| Biochemical Validation | Involves in vitro assays to confirm the direct interaction between a compound and its purified target protein. | Purified potential target proteins could be used in binding assays (e.g., surface plasmon resonance) with the compound. |
Contribution to Chemical Biology and Drug Discovery Methodologies
The unique and complex scaffolds of natural products like this compound are a rich source of inspiration for the development of new methodologies in chemical biology and drug discovery. The synthesis of libraries of compounds based on a natural product scaffold, a strategy known as diversity-oriented synthesis, can lead to the discovery of novel bioactive molecules with improved properties. nih.gov
Limonin, another well-known limonoid, has been used as a starting point to generate a collection of architecturally complex compounds with significant scaffold diversity. nih.gov Phenotypic screening of such libraries can identify compounds with novel anticancer or other therapeutic activities. nih.gov This approach highlights the potential of using this compound as a foundational structure for creating new chemical entities with enhanced biological profiles.
Moreover, the study of the biosynthesis of limonoids can reveal novel enzymes and biochemical pathways that can be harnessed for the production of these valuable compounds. cirad.fr Understanding the enzymatic machinery responsible for the intricate structural modifications of the limonoid core can enable the development of metabolic engineering strategies for the sustainable production of this compound and its analogs. cirad.fr
Role in Understanding Natural Product Chemical Space and Bioactivity
Natural products occupy a unique and biologically relevant region of chemical space, characterized by high structural complexity, stereochemical richness, and scaffold diversity. nih.gov The exploration of this chemical space is crucial for the discovery of novel bioactive molecules. Limonoids, including this compound, represent a significant component of this space. nih.gov
By systematically synthesizing and screening derivatives of this compound, researchers can map the structure-activity relationships (SAR) for this class of compounds. This information is invaluable for understanding how subtle structural modifications influence biological activity and for the rational design of more potent and selective analogs.
Future Directions and Unexplored Avenues in 1,3 Dideacetyl 7 Deacetoxy 7 Oxokhivorin Research
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The integration of advanced omics technologies is set to revolutionize our understanding of how 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin interacts with biological systems. researchgate.netfrontiersin.orgfrontiersin.org Metabolomics and lipidomics, in particular, offer powerful tools to comprehensively map the molecular landscape of cells and tissues upon exposure to the compound. nih.govnih.gov By analyzing the global profiles of small-molecule metabolites and lipids, researchers can gain unprecedented insights into the compound's mechanism of action, identify novel biomarkers of its activity, and elucidate the metabolic pathways it modulates. researchgate.netnih.gov
This systems-level approach moves beyond traditional single-target-focused studies, providing a holistic view of the cellular response. frontiersin.org For instance, metabolomic profiling could reveal subtle shifts in central carbon metabolism or amino acid pathways, while lipidomic analysis might uncover alterations in membrane composition or signaling lipids, pointing towards previously unknown biological effects. nih.govmetasysx.com Such comprehensive datasets are crucial for building predictive models of the compound's bioactivity and for guiding further hypothesis-driven research. frontiersin.org
| Omics Technology | Potential Application in Khivorin (B10754266) Research | Expected Insights |
| Metabolomics | Profiling changes in cellular metabolites after treatment with this compound. | Identification of perturbed metabolic pathways, understanding of on- and off-target effects, discovery of biomarkers. researchgate.netresearchgate.net |
| Lipidomics | Analyzing alterations in the lipid profile of cells or tissues. | Elucidation of effects on cell membrane structure, lipid signaling pathways, and overall lipid homeostasis. nih.gov |
| Proteomics | Identifying protein expression changes in response to the compound. | Discovery of direct protein targets and downstream signaling cascades affected by the compound. researchgate.net |
| Transcriptomics | Measuring changes in gene expression levels. | Understanding the genetic and regulatory networks modulated by the compound. frontiersin.org |
Exploration of Novel Biological Targets and Therapeutic Hypotheses
While limonoids as a class are known for a wide array of biological activities, including anticancer and anti-inflammatory effects, the specific molecular targets of this compound remain largely unexplored. researchgate.netchemrxiv.orgmdpi.com Future research must focus on identifying and validating these targets to formulate new therapeutic hypotheses. Techniques such as affinity chromatography, proteomics-based approaches, and in silico modeling can be employed to pinpoint the proteins that directly interact with the compound. researchgate.netnih.gov
The discovery of novel targets could open up therapeutic avenues for diseases currently lacking effective treatments. researchgate.net For example, if this compound is found to modulate a key enzyme in a specific cancer pathway or an inflammatory cascade, it could be developed as a lead compound for targeted therapies. chemrxiv.org Furthermore, understanding its polypharmacology—the ability to interact with multiple targets—could explain its broad biological effects and suggest potential for treating complex, multi-factorial diseases. mdpi.com
Potential for Synthetic Biology and Biotechnological Production
The production of complex natural products like this compound is often hampered by low yields from natural sources and the challenges of total chemical synthesis. researchgate.net Synthetic biology offers a transformative solution by engineering microorganisms (such as yeast or bacteria) to produce these valuable compounds in a controlled and scalable manner. bakerinstitute.orgnih.govresearchgate.net This involves identifying the biosynthetic genes responsible for limonoid production in the source plant, Khaya ivorensis, and transferring them into a microbial host. nih.govresearchgate.net
Metabolic engineering of these host organisms can further optimize production by redirecting cellular resources towards the synthesis of the desired khivorin. frontiersin.orgnih.govresearchgate.net This approach not only ensures a sustainable supply for research and potential clinical development but also opens the door to creating novel, "new-to-nature" analogs of this compound with potentially improved properties. researchgate.net By manipulating the biosynthetic pathway, researchers can generate derivatives that may exhibit enhanced potency, selectivity, or better pharmacokinetic profiles. youtube.com
| Production Method | Advantages | Challenges |
| Natural Extraction | Access to the native compound. | Low yields, batch-to-batch variability, environmental impact. researchgate.net |
| Chemical Synthesis | High purity, potential for analog creation. | Complex multi-step processes, often low overall yield, high cost. |
| Synthetic Biology | Scalable, sustainable, potential for novel derivatives, cost-effective at scale. researchgate.net | Requires identification and transfer of complex biosynthetic pathways, optimization of microbial hosts. nih.govfrontiersin.org |
Addressing Challenges in Natural Product Sourcing and Sustainable Production
The reliance on natural sources for this compound, primarily the African mahogany tree (Khaya species), presents significant sustainability challenges. nt.gov.au Over-harvesting, political instability in producing regions, and the slow growth of these trees threaten the long-term availability of this and other valuable limonoids. researchgate.netnt.gov.auresearchgate.net Furthermore, the concentration of these compounds can vary significantly based on genetic and environmental factors, leading to inconsistent yields.
Addressing these challenges requires a multi-pronged approach. Sustainable forestry and cultivation practices for Khaya species are essential to ensure a renewable source. researchgate.net However, for large-scale production, biotechnological methods as described in the previous section are likely the most viable long-term solution. Plant cell culture and hairy root culture techniques also offer alternative platforms for producing these secondary metabolites under controlled laboratory conditions, mitigating the need for extensive harvesting of wild trees.
Advances in Computational Chemistry and AI-Driven Discovery for Khivorins
Q & A
Q. What guidelines ensure ethical reporting of bioactivity data and avoid overinterpretation?
- Methodological Answer : Adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for preclinical studies. Disclose all experimental conditions (e.g., cell lines, serum concentrations) to enable replication. Use the Minimum Information About a Bioactive Entity (MIABE) standard for compound characterization. Clearly distinguish between in vitro potency and in vivo relevance in discussions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
